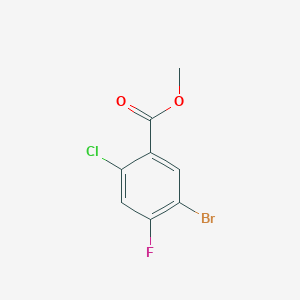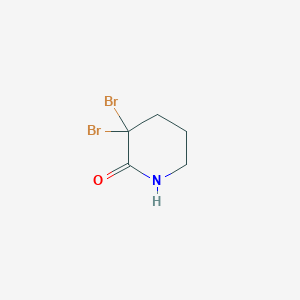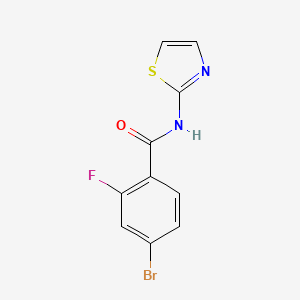![molecular formula C11H11BrF3NO B2534404 2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide CAS No. 2022598-26-9](/img/structure/B2534404.png)
2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-Bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide” is a small molecule . It belongs to the class of organic compounds known as trifluoromethylbenzenes, which are organofluorine compounds that contain a benzene ring substituted with one or more trifluoromethyl groups .
Molecular Structure Analysis
The molecular formula of “this compound” is C11H11BrF3NO . Its average mass is 310.110 Da and its monoisotopic mass is 308.997589 Da .Physical and Chemical Properties Analysis
The boiling point of “this compound” is predicted to be 357.1±42.0 °C . Its density is predicted to be 1.533±0.06 g/cm3 .Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Applications
- Brominated compounds, such as 2-fluoro-4-bromobiphenyl, are key intermediates in the synthesis of various pharmaceuticals, demonstrating the utility of brominated derivatives in drug development and manufacturing processes. Such compounds are often synthesized through cross-coupling reactions or diazotization methods, which are crucial for the production of anti-inflammatory and analgesic materials (Qiu et al., 2009).
Environmental and Toxicological Studies
- Brominated flame retardants, including compounds like 2,4,6-tribromophenol, are extensively studied for their environmental concentrations, toxicology, and degradation products. These studies highlight the persistence of brominated compounds in the environment and their potential toxicological impacts, underscoring the importance of understanding the environmental behavior and risks associated with such chemicals (Koch & Sures, 2018).
Applications in Food Science and Technology
- Acrylamide, a compound related in functionality to amides and brominated analogs, is scrutinized in the context of its occurrence, synthesis, and toxicity in processed foods, illustrating the relevance of such chemical investigations in ensuring food safety and understanding the chemical transformations that occur during food processing (Pundir et al., 2019).
Agricultural and Pest Control Applications
- Methyl bromide and alternative fumigants are explored for pest control in agriculture and food storage, showing how brominated compounds and their derivatives play a critical role in managing pests and ensuring the quality and safety of agricultural products and foodstuffs (Zhao et al., 2016).
Wirkmechanismus
Eigenschaften
IUPAC Name |
2-bromo-N-[2-methyl-3-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11BrF3NO/c1-6-8(11(13,14)15)4-3-5-9(6)16-10(17)7(2)12/h3-5,7H,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LALZJHWSOXHURF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)C(C)Br)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11BrF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(3-bromophenyl)azetidine-3-carboxamide](/img/structure/B2534323.png)

![(6-Methylsulfonylpyridin-3-yl)-[(3R)-3-propan-2-yloxypyrrolidin-1-yl]methanone](/img/structure/B2534325.png)


![N-[2-(ethylsulfonyl)-1,3-benzothiazol-6-yl]-1H-imidazole-4-sulfonamide](/img/structure/B2534332.png)

![6-(4-Benzylpiperazino)-5-nitroimidazo[2,1-b][1,3]thiazole](/img/structure/B2534334.png)
![(Z)-2-Cyano-3-phenyl-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]prop-2-enamide](/img/structure/B2534335.png)



![Cyclopropyl(4-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B2534339.png)
![2-[4-(5-Bromopyrimidin-2-yl)oxypiperidin-1-yl]-5-chloropyrimidine](/img/structure/B2534340.png)
